molecular formula C10H16Cl2F3N3 B2623663 methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride CAS No. 2126177-02-2

methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride

Cat. No.: B2623663
CAS No.: 2126177-02-2
M. Wt: 306.15
InChI Key: YMHZGQWQHPILRQ-UHFFFAOYSA-N
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Description

Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride is a versatile small molecule scaffold used primarily in research and development. This compound, with the chemical formula C10H16Cl2F3N3 and a molecular weight of 306.15 g/mol, is known for its unique structural features, including a trifluoromethyl group and an imidazo[1,2-a]pyridine ring system .

Preparation Methods

The synthesis of methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride typically involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . Additionally, the synthesis of imidazole-containing compounds can be achieved through methods such as Debus-Radiszewski synthesis, Wallach synthesis, and from dehydrogenation of imidazolines .

Chemical Reactions Analysis

Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can improve drug potency by lowering the pKa of the molecule, which enhances its binding affinity to target proteins . This interaction often involves hydrogen bonding and other non-covalent interactions that stabilize the drug-protein complex.

Comparison with Similar Compounds

Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride can be compared with other trifluoromethyl-containing compounds, such as:

These compounds share the trifluoromethyl group, which imparts unique chemical and pharmacological properties. this compound is unique due to its imidazo[1,2-a]pyridine ring system, which provides additional stability and specificity in its interactions.

Properties

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3.2ClH/c1-14-4-7-2-3-9-15-8(10(11,12)13)6-16(9)5-7;;/h6-7,14H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHZGQWQHPILRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCC2=NC(=CN2C1)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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